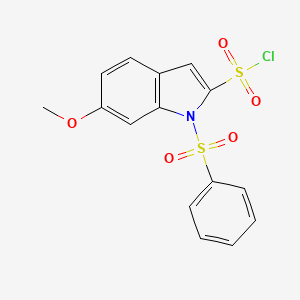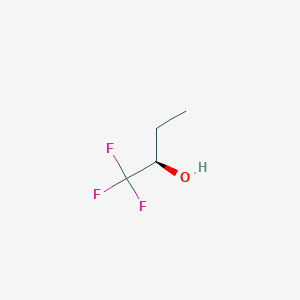
4-(4-Methoxy-3-nitrophenyl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxy-3-nitrophenyl)butan-2-ol is an organic compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol This compound features a methoxy group and a nitro group attached to a phenyl ring, which is further connected to a butanol chain
Preparation Methods
The synthesis of 4-(4-Methoxy-3-nitrophenyl)butan-2-ol can be achieved through several synthetic routes. One common method involves the nitration of 4-methoxyphenylbutanol, followed by reduction to obtain the desired compound . The reaction conditions typically include the use of nitric acid and sulfuric acid for the nitration step, and a reducing agent such as hydrogen gas or a metal catalyst for the reduction step.
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
4-(4-Methoxy-3-nitrophenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-(4-methoxy-3-nitrophenyl)butanoic acid, while reduction may produce 4-(4-methoxy-3-aminophenyl)butan-2-ol .
Scientific Research Applications
4-(4-Methoxy-3-nitrophenyl)butan-2-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings. .
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-3-nitrophenyl)butan-2-ol involves its interactions with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by influencing its binding affinity to specific targets .
Comparison with Similar Compounds
4-(4-Methoxy-3-nitrophenyl)butan-2-ol can be compared with other similar compounds, such as:
4-(4-Methoxyphenyl)butan-2-ol: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-(3-Nitrophenyl)butan-2-ol: Lacks the methoxy group, which may affect its solubility and interactions with biological targets.
4-(4-Methoxy-3-aminophenyl)butan-2-ol: The amino group provides different chemical properties and potential biological activities compared to the nitro group
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
4-(4-methoxy-3-nitrophenyl)butan-2-ol |
InChI |
InChI=1S/C11H15NO4/c1-8(13)3-4-9-5-6-11(16-2)10(7-9)12(14)15/h5-8,13H,3-4H2,1-2H3 |
InChI Key |
JVZNIKTXZICOTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC(=C(C=C1)OC)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(difluoromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazolehydrochloride](/img/structure/B13589759.png)









